molecular formula C20H22N2O3S B2563096 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 864974-97-0

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No. B2563096
CAS RN: 864974-97-0
M. Wt: 370.47
InChI Key: FSVIOPXOESEXJF-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are a part of many important drugs and compounds, including vitamin B1 (thiamine) and certain antibiotics . The compound you mentioned contains a thiazole ring, which suggests it might have biological activity.


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with sulfur and nitrogen atoms. This structure allows for resonance, which gives thiazoles aromatic properties .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including nucleophilic reactions at the carbon between the sulfur and nitrogen atoms, electrophilic substitution at the 5-position, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Thiazoles are typically light-yellow liquids with a smell similar to pyridine. They are aromatic and have several reactive positions due to the presence of sulfur and nitrogen in the ring .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

Related compounds have been shown to form corresponding imines , which suggests that this compound may also interact with its targets through the formation of imines.

Biochemical Pathways

Similar compounds have been shown to affect the hydrogen bond dynamical process , suggesting that this compound may also influence similar biochemical pathways.

Result of Action

Related compounds have shown good cytotoxicity against tested cell lines , suggesting that this compound may also have cytotoxic effects.

Action Environment

It has been shown that the reaction of similar compounds can be affected by solvent polarity , suggesting that the action of this compound may also be influenced by environmental factors such as solvent polarity.

Safety and Hazards

The safety and hazards of a specific thiazole compound would depend on its specific structure. Some thiazole compounds can be hazardous, so appropriate safety precautions should be taken when handling them .

Future Directions

Thiazoles are a focus of ongoing research due to their presence in many biologically active compounds. Researchers are exploring new synthetic methods, studying their biological activity, and developing new thiazole-based drugs .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-15-8-9-17-18(14-15)26-20(22(17)11-13-24-2)21-19(23)10-12-25-16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVIOPXOESEXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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